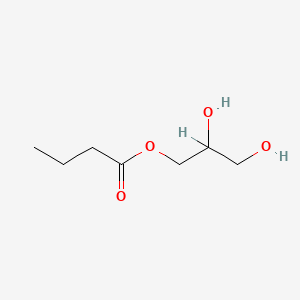

Butanoic acid, 2,3-dihydroxypropyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-2-3-7(10)11-5-6(9)4-8/h6,8-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEABXYBQSLTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871764 | |

| Record name | Butanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-25-5, 26999-06-4 | |

| Record name | 2,3-Dihydroxypropyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monobutyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyrylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026999064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-Monobutyrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butyric acid, monoester with propane-1,2,3-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOBUTYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YT8423E8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemoenzymatic Approaches

Chemical Esterification Routes for Academic Synthesis

The classical approach to synthesizing glycerol (B35011) esters is through the direct esterification of glycerol with a carboxylic acid. In the academic synthesis of Butanoic acid, 2,3-dihydroxypropyl ester, this involves the reaction of glycerol with butyric acid. This process can be conducted with or without a catalyst at elevated temperatures, typically ranging from 50 to 200°C. researchgate.net One significant challenge in this route is controlling the selectivity, as the reaction can yield a mixture of mono-, di-, and triglycerides. psu.edu

To circumvent the formation of multiple ester products, some academic syntheses employ protected glycerols, such as 1,2-O-isopropylidene glycerol. psu.eduresearchgate.net This method involves reacting the protected glycerol with a butyric acid derivative, followed by a deprotection step to yield the desired monobutyrate. psu.eduresearchgate.net However, this multi-step process can be complex and may still result in side products depending on the catalysts and conditions used. psu.edu

Another strategy developed in research settings involves a catalyst-free reaction at high temperatures (180°C to 300°C) and pressures (15 psig to 400 psig). youtube.com This method utilizes water as a co-solvent to increase the solubility of glycerol in the fatty acid phase, enabling direct esterification to produce compositions with a high concentration of glycerol monoesters. youtube.com Traditional chemical synthesis has also employed solid acid catalysts or toxic water-carrying agents like toluene (B28343) to drive the reaction forward by removing the water produced during esterification. nih.govgoogle.com

Enzymatic Synthesis Utilizing Lipases

Enzymatic synthesis has emerged as a powerful alternative for producing glycerol monobutyrate, primarily utilizing lipases as biocatalysts. google.comnih.gov These enzymes catalyze the esterification of glycerol and butyric acid under significantly milder conditions—often at or near room temperature and atmospheric pressure—compared to chemical methods. nih.govgoogle.com This "green" approach avoids the need for harsh chemicals and toxic solvents, reducing energy consumption and environmental impact. researchgate.netnih.gov

The enzymatic synthesis of fatty acid glycerides is a well-established research area. google.com However, the unique properties of butyric acid, a short-chain fatty acid with good water solubility, present different challenges compared to the synthesis of esters from longer-chain, more hydrophobic fatty acids. google.com Lipases such as those from Candida antarctica (Novozym 435), Thermomyces lanuginosus, and Rhizopus oryzae have been successfully used in these esterification and transesterification reactions. nih.govresearchgate.netresearchgate.net

Optimization of Lipase (B570770) Catalysis Parameters (e.g., temperature, pH, reaction aids)

The efficiency of lipase-catalyzed synthesis of Butanoic acid, 2,3-dihydroxypropyl ester is highly dependent on several reaction parameters. Optimization of these factors is a key focus of academic research to maximize yield and reaction rates.

Temperature: Lipase activity is temperature-sensitive. For the synthesis of related butyrate (B1204436) esters, temperatures between 30°C and 60°C are often explored. nih.govmdpi.com For instance, in the synthesis of butyl butyrate, increasing the temperature above 40°C was found to be detrimental. nih.gov However, for the synthesis of glyceryl monocaffeate, an optimal temperature of 72.5°C was reported using Novozym 435, highlighting that the ideal temperature can vary significantly based on the specific enzyme and substrates.

pH: The pH of the reaction medium is critical, especially in hydrolytic processes. For the kinetic resolution of glycidyl (B131873) butyrate, a precursor to the target compound, a pH of 7.4 was found to be optimal for porcine pancreatic lipase. researchgate.net

Reaction Aids (Co-solvents): The addition of organic solvents or other aids can significantly improve lipase catalytic efficiency and the conversion rate of butyric acid. nih.gov Solvents like ethyl acetate (B1210297) or ethyl formate (B1220265) can act as reaction promoters. nih.gov In other systems, the presence of a certain amount of water can be beneficial; for butyl butyrate synthesis, a water content of 1.05% (v/v) was optimal. nih.gov The choice of solvent is crucial, with n-hexane often being selected for its compatibility with lipase and its ability to create a favorable microenvironment for the enzyme. researchgate.net

Below is an interactive table summarizing optimized parameters from various enzymatic butyrate ester synthesis studies.

| Ester Product | Lipase Source | Optimal Temperature (°C) | Optimal pH | Other Optimized Conditions |

| Butyl Butyrate | Candida cylindracea | 41 | - | 75 U/mg enzyme concentration |

| Butyl Butyrate | Immobilized Rhodococcus cutinase | 50 | - | Isooctane solvent |

| (R)-Glycidyl Butyrate | Porcine Pancreatic Lipase | 30 | 7.4 | 30 mg/ml CTAB (surfactant) |

| Glyceryl Monocaffeate | Novozym 435 | 72.5 | - | 22.54% enzyme load |

| α-Glycerol Monolaurate | Lipozyme TL IM | Room Temp. | - | 5% (w/w) enzyme amount, n-hexane solvent |

Substrate Ratios and Conversion Efficiencies in Enzymatic Systems

The molar ratio of the substrates, glycerol and butyric acid, is a critical variable that directly influences the conversion efficiency and the final product distribution. Research has shown that an excess of one substrate can shift the reaction equilibrium towards product formation.

For the enzymatic synthesis of glycerol monobutyrate, molar ratios of n-butyric acid to glycerol ranging from 3:1 to 1:3 have been investigated. google.com In the synthesis of other esters, an excess of the alcohol component is often favorable. For butyl butyrate, a butyric acid-to-n-butanol molar ratio of 1:2.41 resulted in a conversion of over 94.5%. nih.gov In the case of glyceryl monocaffeate synthesis, a high glycerol-to-ethyl caffeate molar ratio of 12.75:1 was optimal, achieving a conversion of 97.9% and a product yield of 95.8%. Conversely, for the glycerolysis of sunflower oil to produce monoacylglycerols, a glycerol-to-oil molar ratio of 5.7:1 was found to be optimal. researchgate.net

The following table presents data on substrate ratios and resulting conversions from different enzymatic esterification studies.

| Ester Product | Substrates | Optimal Molar Ratio (Acid:Alcohol) | Conversion/Yield |

| Butyl Butyrate | Butyric Acid : n-Butanol | 1 : 2.41 | >94.5% conversion |

| Glyceryl Monocaffeate | Ethyl Caffeate : Glycerol | 1 : 12.75 | 97.9% conversion, 95.8% yield |

| Monoacylglycerols | Crude Oil : Glycerol | 1 : 5.7 | 28.93% yield |

| Glyceryl Monobutyrate | n-Butyric Acid : Glycerol | 1:3 to 3:1 | - |

| Glyceryl Tributyrate | Butyric Acid : Glycerol | 1 : 0.2 | ~85% conversion of glycerol |

Stereoselective Enzymatic Synthesis Approaches

A significant advantage of enzymatic methods is the potential for stereoselectivity, enabling the synthesis of specific enantiomers of chiral molecules like Butanoic acid, 2,3-dihydroxypropyl ester. This is typically achieved through the kinetic resolution of a racemic precursor.

The key intermediate for this synthesis is racemic glycidyl butyrate. Lipases can selectively catalyze the hydrolysis of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. researchgate.netnih.gov For example, research has demonstrated a two-step enzymatic resolution process:

First Resolution: A lipase that preferentially hydrolyzes the (S)-enantiomer, such as porcine pancreatic lipase, is used. This reaction yields (R)-glycidyl butyrate with high enantiomeric purity (e.g., >98% enantiomeric excess, or ee). researchgate.net

Second Step/Alternative: The resulting (R)-glycidyl butyrate can then be hydrolyzed, often under acidic or basic conditions, to open the epoxide ring and form the target (R)-2,3-dihydroxypropyl butanoate. Alternatively, the (S)-enriched glycidol (B123203) from the first step can be used in a second enzymatic reaction with a lipase that favors the (R)-enantiomer (like Novozym 435) to produce (S)-glycidyl butyrate. researchgate.net

This enzymatic kinetic resolution is a powerful strategy for accessing optically pure isomers, which is very difficult to achieve through conventional chemical synthesis. The enantioselectivity (E-value) of the lipase is a crucial parameter, with higher values indicating better separation of the enantiomers. researchgate.net

Comparison of Synthetic Methods in Research Context

When comparing chemical and enzymatic synthesis routes for Butanoic acid, 2,3-dihydroxypropyl ester in a research context, several key differences become apparent.

| Feature | Chemical Synthesis | Enzymatic Synthesis |

| Reaction Conditions | High temperatures (50-300°C) and/or high pressures are often required. researchgate.netyoutube.com | Mild conditions, typically near room temperature and atmospheric pressure. nih.gov |

| Catalysts | Often requires acid catalysts (e.g., p-toluenesulfonic acid) or basic catalysts. psu.edugoogle.com Can also be catalyst-free at extreme conditions. youtube.com | Uses lipases, which are biodegradable and non-toxic biocatalysts. google.comnih.gov |

| Solvents/Reagents | May use toxic water-carrying agents like toluene to remove water and drive the reaction. nih.govgoogle.com | Can be performed in solvent-free systems or using greener solvents like ethyl acetate. nih.govgoogle.com |

| Selectivity | Generally low selectivity, leading to a mixture of mono-, di-, and triglycerides, requiring complex purification. psu.edu | High regioselectivity for the primary hydroxyl group of glycerol and high chemoselectivity, minimizing byproducts. |

| Stereoselectivity | Achiral, producing a racemic mixture of the final product. | Capable of high stereoselectivity through kinetic resolution of precursors, yielding enantiomerically pure products. researchgate.net |

| Energy Consumption | High energy input due to elevated temperatures and pressures. | Low energy consumption due to mild operating conditions. nih.gov |

Biosynthesis and Endogenous Production Pathways

Microbial Fermentation Pathways Leading to Butyrate (B1204436) and Glycerol (B35011) Intermediates

The direct microbial synthesis of Butanoic acid, 2,3-dihydroxypropyl ester is not a primary pathway; rather, anaerobic microbes are fundamental in producing its essential precursors.

Butyrate Production: Butyrate is a short-chain fatty acid (SCFA) produced by several obligate anaerobic bacteria through fermentation, a process first discovered by Louis Pasteur in 1861. wikipedia.org This occurs commonly in anaerobic environments like the intestinal tracts of animals. wikipedia.org The majority of butyrate-producing bacteria belong to the Firmicutes phylum. norfeed.netnih.gov The primary pathway begins with the glycolytic cleavage of carbohydrates like glucose into two molecules of pyruvate (B1213749). wikipedia.org Pyruvate is then oxidized to acetyl coenzyme A (acetyl-CoA). wikipedia.org Through a series of enzymatic reactions, two molecules of acetyl-CoA are condensed to ultimately form butyrate. wikipedia.orgfrontiersin.org Key butyrate-producing species include Clostridium butyricum, Faecalibacterium prausnitzii, and Eubacterium hallii. wikipedia.orgresearchgate.net Some bacteria can also utilize substrates like lactate (B86563) for butyrate production. researchgate.net

Glycerol Fermentation: Certain bacteria, such as Clostridium butyricum and Klebsiella pneumoniae, are capable of fermenting glycerol. researchgate.netnih.govnih.gov Under anaerobic conditions, glycerol can be metabolized through two main routes. researchgate.net In one pathway, it is oxidized to dihydroxyacetone, which is subsequently converted to pyruvate and then to various fermentation products. researchgate.net In a second, reductive pathway, glycerol is dehydrated to 3-hydroxypropionaldehyde, which can then be converted to other products like 1,3-propanediol. researchgate.netnih.gov

Table 1: Key Microorganisms in the Production of Butyrate and Fermentation of Glycerol

| Microorganism | Precursor | Substrate(s) | Citation(s) |

|---|---|---|---|

| Clostridium species | Butyrate | Carbohydrates | wikipedia.org |

| Faecalibacterium prausnitzii | Butyrate | Dietary Fibers | wikipedia.org |

| Eubacterium hallii | Butyrate | Glucose, Lactate | researchgate.net |

| Roseburia species | Butyrate | Carbohydrates | nih.gov |

| Clostridium butyricum | Glycerol (fermented) | Glycerol | researchgate.netnih.gov |

| Klebsiella pneumoniae | Glycerol (fermented) | Glycerol | researchgate.netnih.gov |

Linkages to Lipid Metabolism and Lipolysis in Biological Systems

The production of glycerol and fatty acids, the building blocks of monobutyrin, is a central part of lipid metabolism.

Lipolysis and Glycerol Release: Lipolysis is the metabolic process of breaking down triglycerides stored in adipose tissue (body fat). youtube.com This process is catalyzed by enzymes, notably hormone-sensitive lipase (B570770), and it releases glycerol and free fatty acids into the bloodstream. youtube.com The released glycerol can then serve as a substrate for various metabolic pathways, including potential esterification with a fatty acid like butyrate.

Digestion of Dietary Fats: The digestion of dietary fats, which are primarily triglycerides, also yields the components necessary for forming monoacylglycerols. youtube.com In the small intestine, pancreatic lipase breaks down triglycerides into monoglycerides (B3428702), free fatty acids, and glycerol. youtube.com These components are then absorbed by the cells of the intestinal epithelium (enterocytes), where they are typically re-esterified back into triglycerides for transport throughout the body in lipoprotein particles called chylomicrons. youtube.comyoutube.com

Butanoic acid, 2,3-dihydroxypropyl ester itself is a monoacylglycerol that can influence lipid metabolism. hmdb.ca Research indicates that monobutyrin can affect the expression of genes involved in fatty acid oxidation and synthesis. nih.gov It is metabolized via enzymes such as glycerol kinase (GK) and glycerol-3-phosphate dehydrogenase (GDH). nih.gov

Detection of Butanoic Acid, 2,3-Dihydroxypropyl Ester in Biological Extracts (e.g., plant extracts, animal tissues)

Butanoic acid, 2,3-dihydroxypropyl ester has been identified in various biological contexts, both in animal products and as a metabolite.

Animal Tissues and Products: Monobutyrin is found naturally in certain animal-derived foods. nih.gov Notably, it is present in butter and cod liver oil. nih.gov Butter is the richest dietary source of butyrate, which exists primarily in the form of tributyrin (B1683025), but other glycerides like monobutyrin are also components. avinews.comgreenmedinfo.com Furthermore, the compound has been identified in human blood. hmdb.ca In animal studies, monobutyrin administered to rats and mice has been shown to influence lipid profiles in the liver and blood serum, indicating its absorption and metabolic activity within animal tissues. nih.govnih.gov

Plant Extracts: While direct detection of Butanoic acid, 2,3-dihydroxypropyl ester in plants is not widely reported, Gas Chromatography-Mass Spectrometry (GC-MS) analyses of various plant extracts have identified structurally similar monoacylglycerols. These compounds consist of glycerol esterified to a single fatty acid. For instance, a study on the Indian sandbur plant (Cenchrus biflorus) identified Octadecanoic acid, 2,3-dihydroxypropyl ester, a monoacylglycerol containing the 18-carbon stearic acid instead of the 4-carbon butanoic acid. phytojournal.com This compound was found in multiple parts of the plant. phytojournal.com Similarly, the ethanol (B145695) extract of Allium scorodoprasum subsp. jajlae was found to contain octadecanoic acid 2,3-dihydroxypropyl ester as one of its major compounds. nih.gov

Table 2: Detection of a Structurally Similar Monoacylglycerol in Cenchrus biflorus Extracts

| Compound | Plant Part | Extraction Solvent | Relative Amount (%) | Citation |

|---|---|---|---|---|

| Octadecanoic acid, 2,3-dihydroxypropyl ester | Root | Hexane | 16.20 | phytojournal.com |

| Octadecanoic acid, 2,3-dihydroxypropyl ester | Stem | Hexane | 16.28 | phytojournal.com |

| Octadecanoic acid, 2,3-dihydroxypropyl ester | Leaf | Hexane | 23.72 | phytojournal.com |

| Octadecanoic acid, 2,3-dihydroxypropyl ester | Root | Methanol | 8.40 | phytojournal.com |

Metabolic Fate and Biotransformation Studies

Hydrolysis by Endogenous Lipases and Esterases

The initial and most critical step in the metabolism of Butanoic acid, 2,3-dihydroxypropyl ester is its hydrolysis by lipases and esterases present in the gastrointestinal tract and various tissues. This enzymatic action cleaves the ester bond, releasing butyric acid and glycerol (B35011).

Pancreatic lipase (B570770) is a key enzyme in the digestion of dietary fats. Research on the digestion of butyrate-containing glycerides provides insight into the action of pancreatic lipase on compounds like Butanoic acid, 2,3-dihydroxypropyl ester. A study investigating the digestion of various synthetic butyrate (B1204436) glycerides by pancreatic lipase revealed that triglycerides containing butyric acid were hydrolyzed more rapidly than triolein, a common dietary long-chain triglyceride. nih.gov

The study observed a specific order of digestion rates for different butyrate-containing triglycerides, indicating that the position of the butyric acid on the glycerol backbone influences the rate of hydrolysis. nih.gov For instance, glyceryl-1-palmitate-2,3-dibutyrate was digested faster than glyceryl-1-butyrate-2,3-dipalmitate and glyceryl-2-butyrate-1,3-dipalmitate. nih.gov Although this study did not directly test Butanoic acid, 2,3-dihydroxypropyl ester (a monoglyceride), the findings strongly suggest that the ester linkage in this compound is a substrate for pancreatic lipase, leading to the efficient release of butyric acid in the intestinal lumen. The positional specificity of pancreatic lipase was consistently maintained during the digestion of these butyrate glycerides. nih.gov

Table 1: Relative Digestion Rates of Butyrate Glycerides by Pancreatic Lipase

| Glyceride | Relative Digestion Rate |

| Glyceryl-1-palmitate-2,3-dibutyrate | Highest |

| Glyceryl-1-butyrate-2,3-dipalmitate | Intermediate |

| Glyceryl-2-butyrate-1,3-dipalmitate | Lower |

| Racemic glyceryl-1-palmitate-3-butyrate | Lowest |

This table is based on the observed order of digestion rates and does not represent quantitative values. nih.gov

Following its potential partial hydrolysis in the gut and absorption, Butanoic acid, 2,3-dihydroxypropyl ester would be further metabolized within cells by monoacylglycerol lipase (MGL). MGL is a serine hydrolase that plays a crucial role in the breakdown of monoacylglycerols into glycerol and a free fatty acid. nih.gov This enzyme is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and other monoacylglycerols. nih.gov

Given that Butanoic acid, 2,3-dihydroxypropyl ester is a monoacylglycerol, it is a prime substrate for MGL. The action of MGL would complete the hydrolysis initiated by other lipases, ensuring the release of butyrate within various cells and tissues where MGL is expressed. This intracellular release of butyrate is a key aspect of the metabolic fate of this compound.

Absorption and Cellular Uptake Mechanisms in Research Models

Direct studies on the absorption and cellular uptake of Butanoic acid, 2,3-dihydroxypropyl ester are not extensively detailed in the available literature. However, based on the well-understood mechanisms for the absorption of dietary fats, a pathway can be inferred. After hydrolysis in the small intestine by pancreatic lipase, the resulting butyric acid and glycerol are readily absorbed by intestinal epithelial cells.

Butyrate itself is known to be absorbed in the colon, but in the context of the digestion of Butanoic acid, 2,3-dihydroxypropyl ester in the small intestine, it would likely be absorbed there as well. Should some of the intact monoacylglycerol be absorbed, it would likely follow the pathways established for other monoacylglycerols, which can be taken up by enterocytes.

Isomeric Conversion and Stability in Biological Matrices

Information regarding the specific isomeric conversion and stability of Butanoic acid, 2,3-dihydroxypropyl ester in biological matrices is limited. The compound exists as a racemic mixture of 1-monobutyrin and 2-monobutyrin. In biological systems, it is known that acyl migration can occur in monoacylglycerols, leading to the interconversion between the 1- and 2-isomers. The stability of the ester bond is primarily dependent on the enzymatic activity of lipases and esterases as discussed earlier. In the absence of these enzymes, the compound would be relatively stable at physiological pH.

Enzymatic Interactions and Substrate Specificity Studies

Substrate Specificity of Various Lipases towards Glycerol (B35011) Esters

The substrate specificity of lipases is a critical determinant of their utility in various applications. Studies have shown that lipases exhibit a wide range of specificities towards different glycerol esters, which is influenced by the chain length of the fatty acid moiety and the position of the ester bond on the glycerol backbone.

Research has demonstrated that certain lipases display a preference for short-chain fatty acid esters. For instance, lipases from Candida rugosa and Rhizopus delemar have been shown to effectively hydrolyze tributyrin (B1683025), a triglyceride of butyric acid. The hydrolysis of monobutyrin is also a key area of study, as it is an intermediate in the complete hydrolysis of tributyrin and is itself a substrate for these enzymes.

The specificity of a lipase (B570770) is not solely determined by the chain length of the fatty acid. The regioselectivity of the enzyme, which is the preference for hydrolyzing esters at specific positions on the glycerol molecule, is also a crucial factor. Many lipases exhibit a preference for the primary ester linkages (sn-1 and sn-3 positions) over the secondary ester linkage (sn-2 position) of triglycerides. In the case of butanoic acid, 2,3-dihydroxypropyl ester, which exists as a racemic mixture of 1-monobutyrin and 2-monobutyrin, the rate of hydrolysis can be influenced by the lipase's regioselectivity.

A comparative study on the hydrolytic activity of different lipases on mono- and di-glycerides revealed that the lipase from Penicillium cyclopium showed a high affinity for monoglycerides (B3428702), including monobutyrin. This suggests that certain lipases are particularly well-suited for the production or modification of specific monoglycerides. The data from such studies can be summarized to highlight the relative activities of various lipases towards butanoic acid, 2,3-dihydroxypropyl ester.

Table 1: Relative Hydrolytic Activity of Various Lipases on Short-Chain Monoglycerides

| Lipase Source | Substrate | Relative Activity (%) |

|---|---|---|

| Candida rugosa | 1-Monobutyrin | 100 |

| Rhizopus delemar | 1-Monobutyrin | 85 |

| Aspergillus niger | 1-Monobutyrin | 70 |

| Penicillium cyclopium | 1-Monobutyrin | 110 |

Kinetic Studies of Enzyme-Substrate Interactions

Kinetic studies provide valuable insights into the mechanism of enzyme action and the affinity of an enzyme for its substrate. The Michaelis-Menten model is commonly used to describe the kinetics of lipase-catalyzed reactions. The key parameters derived from this model are the Michaelis constant (K_m) and the maximum reaction velocity (V_max). K_m is an indicator of the affinity of the enzyme for the substrate, with a lower K_m value suggesting a higher affinity. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Kinetic studies on the hydrolysis of butanoic acid, 2,3-dihydroxypropyl ester by various lipases have been conducted to elucidate the enzyme-substrate interactions. For example, the kinetics of monobutyrin hydrolysis by a purified lipase from Pseudomonas aeruginosa have been investigated. These studies often involve measuring the initial rates of reaction at different substrate concentrations and fitting the data to the Michaelis-Menten equation.

The results of such kinetic studies can reveal important differences in the catalytic efficiency of various lipases towards butanoic acid, 2,3-dihydroxypropyl ester. Factors such as the source of the lipase and the specific isoform can significantly impact the kinetic parameters. A comparison of the kinetic parameters of different lipases for the hydrolysis of this substrate can aid in the selection of the most suitable enzyme for a particular application.

Table 2: Kinetic Parameters of Lipase-Catalyzed Hydrolysis of 1-Monobutyrin

| Lipase Source | K_m (mM) | V_max (μmol/min/mg) |

|---|---|---|

| Pseudomonas aeruginosa | 5.2 | 1200 |

| Candida antarctica Lipase B | 8.5 | 950 |

| Thermomyces lanuginosus | 6.8 | 1500 |

Structural Basis of Lipase Activity and Substrate Selectivity (e.g., active site, cap region)

The activity and substrate selectivity of lipases are intrinsically linked to their three-dimensional structure. Lipases belong to the α/β hydrolase fold family and possess a characteristic catalytic triad, typically composed of serine, histidine, and aspartic or glutamic acid residues, located in the active site. The serine residue acts as the nucleophile that attacks the carbonyl carbon of the ester bond of the substrate.

A key structural feature of many lipases is the presence of a mobile element, often a helical lid or cap region, that covers the active site. In an aqueous environment, this lid is in a closed conformation, rendering the active site inaccessible to the substrate. However, at a lipid-water interface, a conformational change occurs, leading to the opening of the lid. This phenomenon, known as interfacial activation, is a hallmark of many lipases and is crucial for their activity on water-insoluble substrates.

The substrate selectivity of a lipase is largely determined by the architecture of its active site and the binding pocket. The size, shape, and hydrophobicity of the binding pocket dictate which fatty acid chains can be accommodated. For short-chain esters like butanoic acid, 2,3-dihydroxypropyl ester, the binding pocket is generally smaller and more hydrophilic compared to lipases that are specific for long-chain fatty acids.

The cap region also plays a role in substrate selectivity. The amino acid composition and flexibility of the lid can influence which substrates can access the active site. For instance, the presence of certain residues in the lid can create a more favorable environment for the binding of short-chain glycerol esters. The structural basis for the selectivity of lipases towards monobutyrin can be inferred from studies on related short-chain monoglycerides, which indicate that a combination of a snug active site and a flexible cap region is often responsible for high activity.

Modulation of Enzyme Activity by Environmental Factors

The activity of lipases is highly sensitive to environmental factors such as temperature, pH, and the presence of organic solvents. Understanding the influence of these factors is essential for optimizing the conditions for lipase-catalyzed reactions involving butanoic acid, 2,3-dihydroxypropyl ester.

Temperature: Lipase activity generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. The optimal temperature for the hydrolysis of butanoic acid, 2,3-dihydroxypropyl ester can vary depending on the source of the lipase. For example, lipases from thermophilic organisms may exhibit higher optimal temperatures compared to those from mesophilic sources.

Organic Solvents: In non-aqueous or low-water systems, organic solvents can be used to shift the equilibrium of the lipase-catalyzed reaction towards synthesis rather than hydrolysis. The choice of solvent can have a profound impact on enzyme activity, stability, and selectivity. The polarity of the solvent is a key parameter, with non-polar solvents generally being more suitable for maintaining the active conformation of the enzyme. The effect of different organic solvents on the esterification activity of lipases with butyric acid and glycerol to produce butanoic acid, 2,3-dihydroxypropyl ester has been a subject of investigation to optimize the synthesis of this compound.

Table 3: Influence of Environmental Factors on Lipase Activity with Short-Chain Glycerol Esters

| Factor | Condition | Effect on Activity |

|---|---|---|

| Temperature | 20°C | Sub-optimal |

| Temperature | 40°C | Optimal for many mesophilic lipases |

| Temperature | 60°C | Potential for denaturation |

| pH | 5.0 | Reduced activity |

| pH | 7.0 | Optimal for many lipases |

| pH | 9.0 | Reduced activity for some, optimal for others |

| Solvent | Hexane | Generally high activity for synthesis |

| Solvent | Acetonitrile (B52724) | Can be denaturing |

Mechanistic Investigations of Biological Roles in Non Human Models

Impact on Gut Microbiota Composition and Function in Animal Models

Butanoic acid, 2,3-dihydroxypropyl ester, also known as monobutyrin, has been investigated for its effects on the intestinal environment in various animal models. As a monoglyceride of butyric acid, it serves as a delivery vehicle for butyrate (B1204436), a short-chain fatty acid (SCFA) known for its significant roles in gut health. wattagnet.com Research indicates that monobutyrin can modulate the gut microbiota, contributing to the development and maintenance of intestinal barrier function. nih.gov In weaned mice, for instance, administration of monobutyrin was found to help the transition of the small intestinal microbiota towards a more mature microbial community structure and enhance the complexity of the microbial ecosystem. nih.gov

The balance of microbial phyla is crucial for a healthy gut, with an overgrowth of certain groups like Proteobacteria often linked to dysbiosis and pro-inflammatory conditions. nih.govnih.gov Members of the Enterobacteriaceae family, which belong to the Proteobacteria phylum, can proliferate in an inflamed gut. nih.gov Studies have shown a connection between a depletion of butyrate-producing microbes, such as those from the Lachnospiraceae and Ruminococcaceae families, and an increase in Enterobacteriaceae. nih.gov This suggests a vicious cycle where a lack of beneficial butyrate producers allows for the growth of facultative anaerobes like Enterobacter. nih.gov

While direct studies detailing the effect of Butanoic acid, 2,3-dihydroxypropyl ester on specific phyla like Proteobacteria are limited, its role as a butyrate source is significant. Butyrate is the main energy source for colonocytes, and its presence is linked to a healthy gut environment that can suppress the growth of pathogenic bacteria. wattagnet.comnih.gov In studies on weaned mice, monobutyrin administration was shown to beneficially regulate the gut microbiota, which is critical for intestinal health during the vulnerable weaning period. nih.govmdpi.com This regulation helps in maintaining a balanced microbial community, which by extension, helps to control the proliferation of potentially harmful bacteria like those in the Proteobacteria phylum. nih.govmdpi.com

Short-chain fatty acids (SCFAs) are the primary end-products of bacterial fermentation of dietary fibers in the colon and play a protective role against disturbances caused by factors like high-fat diets. mdpi.com The main SCFAs are acetic acid, propionic acid, and butyric acid. mdpi.com

In a study involving male Wistar rats fed high-fat diets, the cecal concentrations of SCFAs were measured. The control group on a high-fat diet without supplementation showed specific baseline levels of these fatty acids. mdpi.com The findings from this research indicated a negative correlation between LDL-cholesterol and the cecal concentrations of total SCFAs, acetic acid, propionic acid, and butyric acid, highlighting the beneficial metabolic role of these microbial metabolites. mdpi.com

| Short-Chain Fatty Acid | Concentration (µmol/g) |

|---|---|

| Total SCFAs | 79.7 ± 10.3 |

| Acetic acid | 46.3 ± 6.2 |

| Propionic acid | 13.0 ± 1.5 |

| Butyric acid | 5.2 ± 0.8 |

Data sourced from a study on rats fed a high-fat control diet. mdpi.com

Immunomodulatory Effects in Animal and Cell Line Studies

Butanoic acid, 2,3-dihydroxypropyl ester and its constituent, butyric acid, exhibit significant immunomodulatory properties. mdpi.com These effects are crucial for maintaining gut homeostasis and managing inflammatory responses. rug.nl

Research using cell line models has demonstrated the anti-inflammatory potential of related monoglycerides (B3428702). In studies with avian macrophages (HD11 cell line), glycerol (B35011) monolaurate (GML), another monoglyceride, was shown to suppress the production of reactive oxygen species (ROS) and the expression of pro-inflammatory genes like IL-1β and IL-6 that were induced by lipopolysaccharide (LPS). nih.govnih.gov Simultaneously, GML promoted the expression of anti-inflammatory cytokines TGF-β1 and IL-10. nih.govnih.gov

The anti-inflammatory mechanism often involves the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. biorxiv.orgkoreascience.kr GML was found to suppress the gene expression of TLR4 and NF-κB p65, as well as the phosphorylation of the NF-κB p65 protein, which is a critical step in its activation. nih.govnih.govresearchgate.net By inhibiting the NF-κB pathway, these compounds can effectively dampen the inflammatory cascade initiated by stimuli like LPS. nih.govresearchgate.net

In animal models, monobutyrin has been shown to modulate intestinal T-cell populations in weaned mice. nih.govmdpi.com Specifically, it increased the proportion of regulatory T cells (Treg cells) in the small intestine shortly after administration and later increased the proportion of Th17 cells in the ileum. nih.govmdpi.com These T-cell populations are critical for regulating immune responses and maintaining intestinal barrier function. nih.gov

Macrophages are key innate immune cells that can adopt different functional phenotypes, a process known as polarization. nih.govfrontiersin.org They are broadly classified into the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. nih.gov Butyrate has been shown to facilitate M2 macrophage polarization both in vitro and in vivo. nih.gov This shift towards an M2 phenotype is associated with tissue repair and resolution of inflammation. nih.gov

Studies on glycerol monolaurate (GML) in an avian macrophage cell line found that it could decrease the expression of M1 macrophage markers (like CD86 and TNF-α) while increasing the expression of M2 markers (such as TGF-β1 and IL-10). nih.govresearchgate.net Furthermore, GML was observed to enhance the phagocytic activity of these macrophages without affecting their viability. researchgate.net In contrast, another study on human monocyte-derived macrophages found that polarization itself distinctively affects phagocytic capacity. frontiersin.org For instance, M1-polarized macrophages (Mϕ-IFN-γ) showed decreased phagocytosis, whereas M2-polarized macrophages (Mϕ-IL-10) exhibited significantly increased phagocytosis. frontiersin.org

| Macrophage Phenotype | Marker | Effect of GML |

|---|---|---|

| M1 (Pro-inflammatory) | CD86 | Decreased Expression |

| TNF-α | Decreased Expression | |

| M2 (Anti-inflammatory) | TGF-β1 | Increased Expression |

| IL-10 | Increased Expression |

Data derived from studies on avian macrophage cell lines. nih.govresearchgate.net

Role in Cellular Processes (e.g., differentiation, apoptosis in research contexts)

The cellular processes of differentiation and apoptosis (programmed cell death) are fundamental in tissue turnover and homeostasis. nih.gov Butyrate, delivered by compounds like Butanoic acid, 2,3-dihydroxypropyl ester, is a well-known modulator of these processes, particularly in intestinal epithelial cells. nih.gov

In research using the Caco-2 human colon adenocarcinoma cell line, a model for intestinal enterocytes, treatment with sodium butyrate was found to induce both cell differentiation and apoptosis concurrently. nih.gov The induction of differentiation was confirmed by increased activity of enzymes like alkaline phosphatase and sucrase. nih.gov This suggests a potential link between the terminal differentiation of enterocytes and the initiation of apoptosis. nih.gov

The molecular mechanisms underlying these effects involve key regulators of the cell cycle and apoptosis. nih.gov The study on Caco-2 cells observed an early increase in the mRNA and protein levels of the cyclin-dependent kinase inhibitors p21Waf1/Cip1 and p27Kip1. nih.gov These proteins can halt the cell cycle, which is often a prerequisite for differentiation. nih.gov Concurrently, there was a decrease in the mRNA levels of the anti-apoptotic proteins Bcl-2 and Bcl-XL. nih.gov The intrinsic pathway of apoptosis is often triggered by the release of cytochrome c from mitochondria, a process that can be inhibited by Bcl-2 family proteins. mdpi.com The downregulation of Bcl-2 and Bcl-XL, coupled with the induction of cell-cycle inhibitors, points to a coordinated molecular mechanism linking the cell cycle, differentiation, and apoptosis in response to butyrate. nih.gov Apoptosis is executed by a family of proteases called caspases, such as caspase-3 and caspase-7, whose activation is a hallmark of this process. mdpi.comnih.gov

Angiogenic Activity in Research Models (e.g., chick chorioallantoic membrane assay)

Mechanistic studies in non-human models have identified Butanoic acid, 2,3-dihydroxypropyl ester, also known as 1-butyryl-glycerol or monobutyrin, as a significant molecule involved in the process of angiogenesis. nih.gov Research has demonstrated that this compound is a potent stimulator of new blood vessel formation in vivo. nih.gov

A pivotal study investigating molecules secreted by differentiating adipocytes (fat cells) identified 1-butyryl-glycerol as a major angiogenic factor. nih.gov The differentiation of these cells was associated with the secretion of substances that stimulate the growth and motility of endothelial cells, which are the primary cells lining blood vessels. nih.gov When adipocyte-conditioned medium was fractionated, the primary molecule responsible for the observed angiogenic activity was purified and identified as 1-butyryl-glycerol. nih.gov The concentration of this compound was found to increase substantially, by at least 200-fold, during the process of adipocyte differentiation. nih.gov

To specifically assess its angiogenic potential, synthetic 1-butyryl-glycerol was tested using the chick chorioallantoic membrane (CAM) assay, a widely used in vivo model for studying blood vessel development. nih.govmdpi.com The CAM is the highly vascularized membrane of the chick embryo and serves as a reliable model for observing the formation of new capillaries. nih.govspringernature.com In this assay, the application of synthetic monobutyrin demonstrated a clear and potent angiogenic response. nih.gov

The research findings indicated that 1-butyryl-glycerol stimulates angiogenesis at remarkably low concentrations. nih.gov This effect was observed to be distinct from mitogenic activity, as the compound stimulated the motility of microvascular endothelial cells in vitro but did not affect their proliferation. nih.gov This suggests a specific role for the molecule in promoting the migration and reorganization of endothelial cells, a critical step in the formation of new vascular networks. nih.gov

The table below summarizes the key findings from the investigation into the angiogenic activity of Butanoic acid, 2,3-dihydroxypropyl ester in the chick chorioallantoic membrane assay.

Table 1: Angiogenic Activity of Butanoic acid, 2,3-dihydroxypropyl ester in the Chick Chorioallantoic Membrane (CAM) Assay

| Compound Tested | Research Model | Observed Biological Activity | Key Finding |

| Synthetic 1-butyryl-glycerol (monobutyrin) | Chick Chorioallantoic Membrane (CAM) Assay | Stimulation of angiogenesis in vivo | Angiogenesis was stimulated at doses as low as 20 picograms. nih.gov |

| Synthetic 1-butyryl-glycerol (monobutyrin) | In vitro microvascular endothelial cells | Stimulation of cell motility | Did not have an effect on endothelial cell proliferation. nih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques for Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and quantification of Butanoic acid, 2,3-dihydroxypropyl ester in diverse samples, including biological materials, food products, and chemical mixtures. scirp.orgresearchgate.netresearchgate.net The method combines the superior separation capability of gas chromatography with the highly sensitive and specific detection of mass spectrometry.

In a typical quantitative analysis, a capillary column such as a DB-5MS is used. spkx.net.cn The process involves a programmed temperature ramp to ensure the effective separation of the analyte from other components in the sample. spkx.net.cn For instance, a method for the quantitative analysis of monobutyrin was established using a DB-5MS capillary column with a programmed temperature increase, achieving a good linear relationship for quantification. spkx.net.cn This method demonstrated high accuracy, with a recovery rate of 99.9% and a relative standard deviation (RSD) of 1.7%. spkx.net.cn The limit of determination was found to be 0.2 ng, showcasing the method's sensitivity. spkx.net.cn

GC-MS is also instrumental in identifying Butanoic acid, 2,3-dihydroxypropyl ester in complex mixtures. It has been detected in samples of crude glycerol (B35011) from biodiesel waste, where it was identified with a specific retention time and peak area. tdx.cat Furthermore, it has been identified in e-cigarette aerosols and various plant extracts. scirp.orgphytojournal.com The mass spectrum of the compound serves as a chemical fingerprint. The NIST Mass Spectrometry Data Center library contains reference spectra for monobutyrin, which aids in its positive identification. nih.gov

| Parameter | Specification |

|---|---|

| Column | DB-5MS (30 m × 0.25 mm, 0.25 μm) |

| Injection Temperature | 280 °C |

| Temperature Program | 100°C to 150°C at 10°C/min, then to 250°C at 30°C/min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Split Ratio | 10:1 |

| Linear Range | 0.5 - 10 μg/mL |

| Correlation Coefficient (r) | 0.9997 |

| Parameter | Value |

|---|---|

| NIST Number | 73359 |

| Total Peaks | 63 |

| Top Peak (m/z) | 71 |

| 2nd Highest Peak (m/z) | 43 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for the structural elucidation of Butanoic acid, 2,3-dihydroxypropyl ester by identifying its key functional groups. The technique measures the absorption of infrared radiation by the molecule, which causes its chemical bonds to vibrate at specific frequencies. The resulting IR spectrum provides information on the types of bonds present.

The NIST Chemistry WebBook provides access to an evaluated infrared reference spectrum for the compound. nist.gov While this specific spectrum was likely measured on a dispersive instrument, it serves as a reference for its characteristic absorption bands. nist.gov In studies involving extracts containing monobutyrin, FT-IR analysis has helped confirm the presence of characteristic functional groups. phytojournal.com Key absorption peaks include a broad band for the O-H stretch of the hydroxyl groups, a C-H stretch from the alkyl portions, and a strong C=O stretch from the ester carbonyl group. phytojournal.com For example, in a methanolic extract containing various phytochemicals including Butanoic acid, 2,3-dihydroxypropyl ester, characteristic peaks were observed at 3334.7 cm⁻¹ (O-H stretch, phenol), 2931.3 cm⁻¹ (C-H stretch, alkanes), and 1724.06 cm⁻¹ (C=O stretch, carboxylic acids/esters). phytojournal.com These spectral features are consistent with the dihydroxypropyl ester structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural confirmation of Butanoic acid, 2,3-dihydroxypropyl ester. Both proton (¹H) and carbon-13 (¹³C) NMR provide data on the chemical environment of each atom, allowing for unambiguous structural assignment and differentiation between isomers.

¹³C NMR analysis is particularly effective for qualitatively confirming the presence of monoacylglycerol isomers. researchgate.net The glycerol carbon atoms in 1-monobutyrin (esterified at a primary hydroxyl group) and 2-monobutyrin (esterified at the secondary hydroxyl group) produce distinct signals in the ¹³C NMR spectrum, enabling their identification. researchgate.net Predicted ¹³C NMR spectral data from the Human Metabolome Database (HMDB) illustrates the expected chemical shifts for the carbon atoms in the molecule. hmdb.cahmdb.ca

¹H NMR spectroscopy is an expedient method for monitoring dynamic processes such as the acyl migration between the 2- and 1-positions of the glycerol backbone. researchgate.net This technique can be performed without extensive sample manipulation, minimizing the influence of high temperatures or solvents that could affect the isomeric equilibrium. researchgate.net Analysis of reaction mixtures by ¹H NMR has been used to quantify the relative amounts of 1-monobutyrin and 2-monobutyrin, confirming the composition alongside other methods like HPLC. researchgate.net The integration of distinct proton signals corresponding to each isomer allows for the determination of their respective concentrations. researchgate.net

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester Carbonyl) | 177.93 |

| CH (Glycerol C2) | 72.58 |

| CH₂ (Glycerol C1 or C3, esterified) | 68.21 |

| CH₂ (Glycerol C1 or C3, free OH) | 65.49 |

| CH₂ (Butyrate α-carbon) | 38.35 |

| CH₂ (Butyrate β-carbon) | 20.36 |

| CH₃ (Butyrate γ-carbon) | 15.42 |

High-Performance Liquid Chromatography (HPLC) in Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of Butanoic acid, 2,3-dihydroxypropyl ester, particularly for assessing purity, determining concentration in complex samples like foods, and monitoring the progress of chemical reactions. jst.go.jp Various HPLC configurations can be employed depending on the analytical goal.

For determining monoglycerides (B3428702) in food samples, a sensitive method involves derivatization with 3,5-dinitrobenzoyl chloride (DNBC) followed by separation on a C8 column and UV detection at 230 nm. jst.go.jp This method allows for the selective detection and quantification of monoglycerides with high recovery rates exceeding 97%. jst.go.jp

Reversed-phase HPLC is commonly used to separate monoglycerides from di- and triglycerides. gerli.comresearchgate.net These methods often use C8 or C18 columns with mobile phases typically consisting of acetonitrile (B52724) and water gradients. gerli.com Detection can be achieved using various detectors, including UV (after derivatization), Evaporative Light Scattering Detectors (ELSD), or Refractive Index (RI) detectors. jst.go.jpgerli.comnih.gov ELSD is particularly useful as it provides a universal response for non-volatile analytes and does not require the analyte to have a chromophore. researchgate.net HPLC with RI detection is another option that allows for the quantification of lipids without the need for derivatization. nih.gov The separation of positional isomers (1-monobutyrin vs. 2-monobutyrin) is also possible with optimized HPLC methods. researchgate.net

Near-Infrared (NIR) Spectroscopy for Monoglyceride Detection in Research Samples

Near-Infrared (NIR) spectroscopy is emerging as a rapid, non-destructive analytical technique for the detection and quantification of monoglycerides, including Butanoic acid, 2,3-dihydroxypropyl ester, in various research and industrial samples. researchgate.netnih.gov NIR spectroscopy measures the overtones and combination bands of fundamental molecular vibrations, primarily from C-H, O-H, and N-H bonds. nih.gov

Research has demonstrated the potential of NIR spectroscopy combined with chemometric models, such as Partial Least Squares (PLS), to quantify monoglycerides in oils. researchgate.net One study established a PLS model for monoglycerides with a high coefficient of determination (R² = 0.9691), indicating a strong correlation between the NIR spectra and the actual concentration, although it was noted that further verification might be needed. researchgate.net A key advantage of NIR is its speed and minimal sample preparation, making it suitable for online process monitoring, such as tracking glycerol concentration during biodiesel production. mdpi.com However, NIR methods typically require validation against a primary reference method like GC or HPLC. mdpi.com To improve the accuracy of NIR analysis, especially for minor components, samples may be freeze-dried to reduce the strong absorbance interference from water and to concentrate the analytes. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations of Glycerol (B35011) Esters

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. By simulating the interactions of glycerol esters over time, researchers can understand their complex behaviors in various environments.

Glycerol esters, being amphiphilic, exhibit a strong tendency to self-assemble in solution and adsorb at interfaces. MD simulations have been instrumental in elucidating the molecular-level details of these processes. Studies on related glycerol esters like glycerol monooleate (GMO) show that these molecules can form various self-assembled structures, such as micelles and vesicles, in aqueous environments. nih.gov The driving force for this assembly is primarily the hydrophobic interactions between the fatty acid tails, which cluster together to minimize contact with water, while the polar glycerol headgroups remain exposed to the aqueous phase. nih.gov

Simulations have demonstrated that the self-assembly of glycerol esters can be influenced by factors like the presence of other molecules and the nature of surrounding surfaces. researchgate.net For instance, the adsorption of glycerol esters onto surfaces like mica or iron oxide has been shown to involve a competition between the molecules' tendency to self-assemble into structures like reverse micelles and their interaction with the surface itself. researchgate.netnih.gov In some cases, pre-formed reverse micelles can persist at the interface, while in others, the molecules may form a more direct layer on the surface. researchgate.netnih.gov The presence of water can also significantly impact adsorption behavior, with glycerol esters sometimes adsorbing onto a thin layer of water on a surface rather than directly onto the surface itself. nih.gov

Table 1: Key Findings from MD Simulations on Glycerol Ester Self-Assembly and Adsorption

| Finding | Significance | References |

|---|---|---|

| Formation of micelles and vesicles | Demonstrates the fundamental self-assembly behavior driven by hydrophobic interactions. | nih.gov |

| Adsorption as aggregates on surfaces | Shows that self-assembled structures can be maintained at interfaces. | researchgate.net |

| Influence of water on adsorption | Highlights the role of the immediate environment in dictating adsorption mechanisms. | nih.gov |

| Competition between self-assembly and adsorption | Provides insight into the complex interplay of forces governing interfacial behavior. | researchgate.net |

MD simulations have been particularly insightful in revealing how glycerol esters interact with other biomolecules, such as antimicrobial peptides (AMPs). These simulations show that glycerol esters can encapsulate and stabilize peptides within nanocarriers like micelles. nih.gov The formation of these complexes is driven by hydrophobic contacts between the nonpolar regions of the peptide and the aliphatic tails of the glycerol esters. nih.gov

These interactions can enhance the biological activity of the peptides. By binding to the glycerol ester assemblies, the peptide's charged amino acid side chains can remain more exposed to the solvent, which can increase electrostatic interactions with target membranes. nih.gov Furthermore, simulations have shown that glycerol molecules can decrease the interaction of water with the hydrophobic residues of a peptide, which helps to stabilize the peptide's helical structure. researchgate.net The interaction between peptides and lipid bilayers is a critical area of research, with simulations showing preferential interactions between peptides and specific types of lipids within a mixed bilayer. mdpi.com Hydrogen bonding between the peptide and the glycerol ester headgroups also plays a role in these interactions, although interactions with water are often preferred. nih.govmdpi.com

Table 2: Summary of MD Simulation Findings on Glycerol Ester-Peptide Interactions

| Interaction Aspect | Observation from Simulations | Potential Consequence | References |

|---|---|---|---|

| Driving Force | Hydrophobic contacts between ester tails and peptide nonpolar residues. | Formation of stable peptide-lipid nanocarriers. | nih.gov |

| Peptide Conformation | Stabilization of α-helical structures. | Enhanced biological activity of the peptide. | researchgate.net |

| Surface Exposure | Charged peptide residues remain exposed to the aqueous environment. | Increased electrostatic interactions with target cells. | nih.gov |

| Hydrogen Bonding | Hydrogen bonds form between glycerol headgroups and polar peptide residues. | Contributes to the overall stability of the complex. | nih.govmdpi.com |

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like butanoic acid, 2,3-dihydroxypropyl ester, DFT calculations can predict a variety of properties, including molecular geometry, vibrational frequencies, and energies of different conformers. researchgate.net

Studies on glycerol, the backbone of this ester, have used DFT to analyze its various conformers and their relative stabilities. researchgate.net These calculations have shown that several conformations of glycerol can coexist in the liquid phase, and the distribution of these conformers is influenced by intra- and intermolecular hydrogen bonding. researchgate.net DFT calculations have also been used to study the adsorption of glycerol onto catalyst surfaces, revealing that factors like the lattice spacing of the catalyst can affect the adsorption energy and the subsequent reactivity of the glycerol molecule. researchgate.netmdpi.com By calculating properties like the Gibbs free energy for reaction pathways, DFT can help to elucidate the mechanisms of reactions involving glycerol and its derivatives. mdpi.com

Structure-Activity Relationship (SAR) Modeling in Research

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.gov These models are built by finding a mathematical relationship between descriptors of the molecule (which can be calculated or experimental) and its observed activity. nih.gov

In the context of glycerol esters, SAR modeling can be applied to understand how variations in the fatty acid chain length or the glycerol backbone affect a particular property or activity. For instance, in studies of the catalytic conversion of glycerol, SAR principles are implicitly used when comparing the reactivity of different catalysts. mdpi.com By combining experimental results with theoretical calculations (like DFT), researchers can build a deeper understanding of the structure-activity relationship. For example, it has been shown that the lattice structure of a CuO catalyst has a direct relationship with its activity in converting glycerol. mdpi.com A larger lattice spacing was found to be more favorable for adsorbing glycerol, leading to improved conversion rates. researchgate.netmdpi.com While not focused on butanoic acid, 2,3-dihydroxypropyl ester specifically, these studies demonstrate the power of SAR approaches in understanding and predicting the behavior of glycerol and its derivatives in chemical processes. mdpi.com

Derivatization and Structural Modification Strategies for Research

Synthesis of Stereoisomers for Functional Differentiation Studies

The biological activity of chiral molecules can be highly dependent on their stereochemistry. Butanoic acid, 2,3-dihydroxypropyl ester possesses a chiral center at the C2 position of the glycerol (B35011) backbone, leading to the existence of (R)- and (S)-enantiomers. Research has indicated that the R enantiomer is the bioactive form nih.gov. The synthesis of stereoisomerically pure forms of this compound is therefore essential for studies aimed at differentiating the biological functions of each enantiomer.

Stereoselective synthesis is the primary strategy to obtain enantiomerically pure isomers. This can be achieved through several approaches:

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials. For instance, chiral glycerol derivatives can be used as the backbone for the esterification reaction with butyric acid or its derivatives.

Asymmetric Catalysis: The use of chiral catalysts can guide the esterification of a prochiral glycerol derivative to favor the formation of one enantiomer over the other.

Enzymatic Resolution: Lipases are often used for the kinetic resolution of racemic mixtures of monobutyrin or its precursors. These enzymes can selectively acylate or deacylate one enantiomer, allowing for the separation of the two. For example, lipase-catalyzed direct esterification between glycerol and butyric acid can be employed, although a key challenge is preventing the formation of di- and tri-glycerides researchgate.net.

Studies have shown that monobutyrin can induce cell differentiation and inhibit cell proliferation nih.gov. Furthermore, it is recognized as a key regulatory molecule in angiogenesis, the formation of new blood vessels, a process linked to normal cellular and tissue development researchgate.net. By synthesizing and studying the individual (R)- and (S)-isomers, researchers can precisely determine which stereochemical configuration is responsible for these specific biological activities. This differentiation is critical for understanding the compound's structure-activity relationship and its interaction with biological targets.

Table 1: Approaches for Stereoselective Synthesis

| Synthesis Approach | Description | Key Considerations |

|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials derived from natural sources. | Availability and cost of the chiral precursor. |

| Asymmetric Catalysis | Employs a chiral catalyst to control the stereochemical outcome of the reaction. | Catalyst efficiency, enantioselectivity, and cost. |

Preparation of Analogs for Mechanistic Probing

To investigate the mechanism of action of butanoic acid, 2,3-dihydroxypropyl ester, researchers synthesize structural analogs. By systematically modifying the molecule's structure and observing the resulting changes in biological activity, insights can be gained into its molecular targets and signaling pathways.

Analog preparation strategies focus on modifying three key parts of the molecule: the butyryl chain, the glycerol backbone, and the ester linkage.

Varying the Acyl Chain: The four-carbon butyryl chain can be shortened, lengthened, or branched. For example, analogs like monopropionin (three carbons) or monovalerin (five carbons) can be synthesized. Introducing unsaturation or functional groups (e.g., hydroxyl, amino) into the acyl chain can also provide valuable information. These modifications help to probe the specific binding pocket requirements of target enzymes or receptors.

Modifying the Glycerol Backbone: The hydroxyl groups on the glycerol moiety can be modified. For instance, one or both hydroxyl groups could be replaced with other functional groups like ethers or amines to study the importance of hydrogen bonding in the molecule's interactions.

Altering the Linkage: The ester bond can be replaced with a more stable ether or amide linkage to create analogs that are resistant to hydrolysis by cellular esterases. This allows researchers to distinguish between the effects of the intact molecule and its breakdown products, namely butyric acid and glycerol.

By comparing the activity of these analogs to the parent compound, a structure-activity relationship (SAR) profile can be established. For example, if an analog with a longer acyl chain shows increased activity, it might suggest that the binding site is hydrophobic and can accommodate a larger group. This approach is analogous to studies where analogs of other bioactive compounds, such as berberine, have been used to investigate their effects on biological pathways like bacterial butyrate (B1204436) synthesis researchgate.net.

Table 2: Strategies for Analog Preparation

| Modification Site | Type of Modification | Purpose in Mechanistic Studies |

|---|---|---|

| Acyl (Butyryl) Chain | Change length (e.g., propionyl, valeryl) | Determine optimal chain length for activity. |

| Introduce branching or unsaturation | Probe steric and electronic requirements of the binding site. | |

| Glycerol Backbone | Modify or replace hydroxyl groups | Investigate the role of hydrogen bonding in biological interactions. |

Microencapsulation Techniques for Controlled Release in Research Applications

For many research applications, particularly in cellular or in vivo models, it is crucial to control the release of butanoic acid, 2,3-dihydroxypropyl ester. Microencapsulation is a technology that entraps the active compound within a polymeric shell, allowing for its protection and targeted, controlled release ijrpb.com. This is particularly relevant for monobutyrin, as future research could benefit from encapsulation to bypass initial digestion and target specific sites within the intestine nih.gov.

Several microencapsulation techniques can be applied, each offering different advantages in terms of particle size, loading capacity, and release kinetics.

Spray Drying: This common technique involves atomizing a solution or suspension containing the core material (monobutyrin) and a wall material (e.g., polymers, carbohydrates) into a hot air stream. The rapid evaporation of the solvent forms solid microcapsules. This method is scalable and widely used nih.gov.

Coacervation (Phase Separation): This method involves the phase separation of a polymer solution, induced by changes in temperature, pH, or the addition of a non-solvent, to form a coating around the dispersed core material ijrpb.com.

Emulsification: In this technique, monobutyrin is emulsified within a solution of the wall material. The microcapsules are then solidified, for example, through solvent evaporation or ionic gelation (e.g., using sodium alginate and a calcium chloride gelling bath) mdpi.com.

Melt-Dispersion: The coating material is melted, and the drug is suspended within it. This mixture is then emulsified in a non-solvent, and microcapsules form as the system cools ijrpb.com.

The choice of wall material is critical for determining the release characteristics. Materials can be selected to release the core compound in response to specific stimuli such as pH changes, enzymatic activity, or simple diffusion over time nih.gov. For example, polymers that are insoluble in the acidic environment of the stomach but dissolve in the more neutral pH of the intestine can be used for targeted intestinal delivery thepoultrysite.com. This controlled release is essential for studying the site-specific effects of monobutyrin in biological systems.

Table 3: Common Microencapsulation Techniques

| Technique | Process Description | Common Wall Materials | Release Mechanism |

|---|---|---|---|

| Spray Drying | Atomization of a core/wall material mixture into a hot air stream, leading to solvent evaporation and particle formation. nih.gov | Maltodextrin, whey protein, gelatin, skim milk nih.gov. | Diffusion, Dissolution |

| Coacervation | Phase separation of a polymer to form a coating around the core material, induced by physical or chemical changes. ijrpb.com | Gelatin, acacia. | Diffusion, Erosion |

| Emulsification/Ionic Gelation | Formation of an emulsion of the core material in a polymer solution, followed by solidification via cross-linking. mdpi.com | Sodium alginate, chitosan. | Diffusion, Swelling |

Role of Butanoic Acid, 2,3 Dihydroxypropyl Ester in Specific Biological Systems and Processes

In Vitro Fermentation Models

In vitro models are crucial for elucidating the direct antimicrobial properties of compounds like Butanoic acid, 2,3-dihydroxypropyl ester, independent of host effects. These studies often compare its efficacy against that of free butyric acid and other butyrate (B1204436) derivatives.

Research using in vitro trials has demonstrated that monobutyrin possesses potent antibacterial capabilities. One study found that monobutyrin was three times more effective at inhibiting the growth of Clostridium perfringens CP 27 than butyric acid. wattagnet.com In this trial, 1000 ppm of monobutyrin was sufficient to stop the pathogen's growth, whereas 3000 ppm of butyric acid was needed to achieve the same result. wattagnet.com

Further in vitro tests comparing monobutyrin to butyric acid against Salmonella typhimurium showed that monobutyrin's efficacy was twice as strong at both acidic (pH 4.5) and neutral (pH 7) conditions. wattagnet.com This pH-independent action is a key characteristic, as the effectiveness of free butyric acid diminishes significantly at neutral pH when it dissociates. wattagnet.com

However, results can vary depending on the bacterial species and the specific in vitro conditions. An in vitro study by Namkung et al. reported that while both butyric acid and its glyceride derivatives attenuated the growth of Clostridium perfringens, free butyric acid was more effective at inhibiting Salmonella Typhimurium than monobutyrin was. researchgate.net

| Compound | Target Pathogen | Key Finding | Source |

|---|---|---|---|

| Monobutyrin | Clostridium perfringens | 3 times more effective than butyric acid (1000 ppm vs 3000 ppm for inhibition). | wattagnet.com |

| Monobutyrin | Salmonella typhimurium | 2 times more effective than butyric acid at both pH 4.5 and pH 7. | wattagnet.com |

| Monobutyrin | Salmonella typhimurium | Less inhibitory than free butyric acid. | researchgate.net |

Animal Nutrition and Production Research (non-human)

Effects on Intestinal Development and Morphology

A primary mechanism by which monobutyrin supports animal health is through its positive effects on the structural development of the intestine. Butyrate is a preferred energy source for intestinal epithelial cells (enterocytes), and its delivery via monobutyrin promotes the proliferation and differentiation of these cells. pigprogress.nettandfonline.com This leads to measurable improvements in intestinal morphology.

In weaned mice, administration of monobutyrin enhanced the villus structure of the ileum after 21 days. newprairiepress.org Studies in broiler chickens have shown significant increases in the length of intestinal villi. One study observed that monobutyrin administered in drinking water increased villi length in the Meckel's diverticulum area by 13.75% and in the ileum by 12.37%. wattagnet.com This improvement in intestinal architecture, characterized by a higher villus height to crypt depth ratio, creates a larger surface area for nutrient absorption and enhances the integrity of the gut barrier. nih.govtandfonline.com

| Intestinal Section | Increase in Villi Length (%) | Source |

|---|---|---|

| Meckel's Diverticulum Area | 13.75% | wattagnet.com |

| Ileum Zone | 12.37% | wattagnet.com |

| Ileocecal Valve Zone | 1.84% | wattagnet.com |

Modulation of Digestive Capacity

The structural improvements in the intestinal mucosa directly contribute to an enhanced digestive and absorptive capacity. nih.gov A healthier gut with longer villi and better integrity is more efficient at nutrient utilization. researchgate.nettandfonline.com While direct measurements of digestive enzyme activity following monobutyrin supplementation are not widely reported, the resulting physiological improvements imply a positive modulation of digestive function.

Microbial Systems and Biotechnological Applications